molecular formula C11H13BrFNO B14767879 N-(4-Bromo-2-fluoro-5-methoxybenzyl)cyclopropanamine

N-(4-Bromo-2-fluoro-5-methoxybenzyl)cyclopropanamine

Cat. No.: B14767879
M. Wt: 274.13 g/mol
InChI Key: ZAAXHUFCIFUFQK-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluoro-5-methoxybenzyl)cyclopropanamine is a synthetic organic compound characterized by the presence of a cyclopropane ring attached to a benzylamine moiety The benzylamine is further substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluoro-5-methoxybenzyl)cyclopropanamine typically involves multi-step organic reactions. One common route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Introduction of a fluorine atom to the benzene ring.

    Methoxylation: Introduction of a methoxy group to the benzene ring.

    Cyclopropanation: Formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluoro-5-methoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amine.

    Substitution: Halogen exchange reactions, such as replacing the bromine or fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogen exchange can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

N-(4-B

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

N-[(4-bromo-2-fluoro-5-methoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C11H13BrFNO/c1-15-11-4-7(6-14-8-2-3-8)10(13)5-9(11)12/h4-5,8,14H,2-3,6H2,1H3

InChI Key

ZAAXHUFCIFUFQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CNC2CC2)F)Br

Origin of Product

United States

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